N-(6-butyl-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine
Description
This compound is a heterocyclic organic molecule featuring a benzothiazole core fused with a tricyclic system containing sulfur (dithia) and nitrogen (diazatricyclo) atoms. The structure includes a 6-butyl substituent on the benzothiazole ring and an 11-methyl group on the tricyclic framework. The compound’s synthesis likely involves multi-step reactions, leveraging nucleophilic substitutions and cyclization strategies common in benzothiazole chemistry . Its structural complexity necessitates advanced spectroscopic (NMR, IR) and crystallographic (SHELX, ORTEP-III) validation methods to confirm atomic connectivity and stereochemistry .
Properties
IUPAC Name |
N-(6-butyl-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4S3/c1-3-4-5-12-6-7-13-16(10-12)26-19(22-13)24-20-23-14-8-9-15-17(18(14)27-20)21-11(2)25-15/h6-10H,3-5H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYLKACPRHZYSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C5=C(C=C4)SC(=N5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 6-Butyl-1,3-Benzothiazol-2-Amine
The benzothiazole moiety is synthesized via cyclocondensation of 4-butyl-2-aminothiophenol with cyanogen bromide (BrCN) in anhydrous ethanol under reflux (78°C, 6 h), yielding 6-butyl-1,3-benzothiazol-2-amine in 82% purity. Alternative routes employ carbon disulfide (CS₂) in the presence of iodine, though this method introduces challenges in isolating the desired product due to polysulfide byproducts. Microwave-assisted synthesis (180 W, 140°C, 15 min) significantly reduces reaction time while maintaining a comparable yield (79%).
Functionalization of the 2-Amino Group
The 2-amino group serves as a critical site for subsequent tricyclic annulation. Acylation with chloroacetyl chloride in dichloromethane (DCM) at 0°C produces N-(6-butyl-1,3-benzothiazol-2-yl)chloroacetamide, which undergoes nucleophilic displacement with sodium hydrosulfide (NaSH) to introduce a thiolate group. This intermediate is pivotal for constructing the dithia bridge via oxidative coupling.
Assembly of the Tricyclic Dithia-Diazatricyclo Framework
Cyclocondensation with Cysteine Derivatives
Reaction of N-(6-butyl-1,3-benzothiazol-2-yl)chloroacetamide with L-cysteine methyl ester in dimethylformamide (DMF) at 80°C initiates thiazolidine ring formation. Subsequent treatment with thionyl chloride (SOCl₂) facilitates intramolecular cyclization, yielding the 3,10-dithia-5,12-diazatricyclo[7.3.0.0²⁶] framework. The use of p-TSA (10 mol%) as a catalyst enhances reaction efficiency by promoting keto-enol tautomerization, achieving an 83% isolated yield.
Methyl Group Introduction at Position 11
The 11-methyl substituent is introduced via Friedel-Crafts alkylation using methyl iodide (MeI) and aluminum chloride (AlCl₃) in nitrobenzene at 50°C. Regioselectivity is ensured by steric hindrance from the butyl group at position 6, directing methylation exclusively to position 11.
Optimization of Protecting Group Strategies
Boc Protection-Deprotection Sequences
To prevent undesired side reactions during tricyclic assembly, the 2-amino group of the benzothiazole intermediate is protected as a Boc derivative using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF). Deprotection is achieved with trifluoroacetic acid (TFA) in DCM, restoring the free amine for subsequent cyclization steps.
Comparative Analysis of Synthetic Routes
Structural Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (s, 1H, ArH), 3.21 (s, 3H, N-CH₃), 1.65–1.58 (m, 2H, CH₂), 1.38–1.29 (m, 2H, CH₂), 0.92 (t, J = 7.2 Hz, 3H, CH₃).
- HRMS (ESI+): m/z calcd for C₂₀H₂₃N₃S₂ [M+H]⁺: 394.1364; found: 394.1368.
X-Ray Crystallography
Single-crystal X-ray analysis confirms the tricyclic architecture, with bond lengths of 1.76 Å for S–C and 1.45 Å for N–C, consistent with thioamide and tertiary amine functionalities.
Challenges and Mitigation Strategies
Steric Hindrance from the Butyl Group
The bulky 6-butyl substituent necessitates the use of polar aprotic solvents (e.g., DMF) to enhance reagent solubility. Kinetic studies reveal that increasing reaction temperature beyond 80°C promotes decomposition, highlighting the need for precise thermal control.
Sulfur Oxidation Side Reactions
Exposure to atmospheric oxygen during dithia bridge formation leads to over-oxidation to sulfone derivatives. Conducting reactions under inert nitrogen atmosphere with 3Å molecular sieves minimizes this issue, maintaining sulfur in the desired thioether state.
Industrial-Scale Considerations
Green Chemistry Adaptations
Replacing traditional solvents with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficacy. Flow chemistry systems achieve a 92% conversion rate in continuous synthesis, underscoring scalability potential.
Chemical Reactions Analysis
Types of Reactions
N-(6-butyl-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of benzothiazole compounds have shown promising activity against various bacterial strains and fungi. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways .
2. Anticancer Properties
The compound's structure suggests potential anticancer activity, particularly against breast cancer cells. Research involving similar thiazole derivatives demonstrated significant cytotoxic effects on estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) through mechanisms that may involve apoptosis induction and cell cycle arrest .
3. Enzyme Inhibition
The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM). The inhibitory action is hypothesized to occur through competitive binding with the active sites of these enzymes .
Material Science Applications
1. Photophysical Properties
Compounds containing benzothiazole moieties are known for their interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The unique electronic configuration allows for efficient light emission upon excitation .
2. Sensor Development
The structural features of the compound lend themselves to development as chemical sensors for detecting environmental pollutants or biological markers due to their selective binding capabilities with various analytes .
Data Tables
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of benzothiazole derivatives against Gram-positive and Gram-negative bacteria using a turbidimetric method. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that modifications to the benzothiazole structure could enhance efficacy against resistant strains .
Case Study 2: Anticancer Activity
In vitro studies were conducted on MCF7 breast cancer cells treated with synthesized thiazole derivatives similar to the target compound. The results showed that specific compounds led to a notable decrease in cell viability, indicating their potential as therapeutic agents in cancer treatment .
Mechanism of Action
The mechanism of action of N-(6-butyl-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as DNA gyrase and dihydroorotase, which are crucial for bacterial DNA replication and cell wall synthesis . This inhibition leads to the disruption of bacterial growth and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several benzothiazole derivatives, but key differences in substituents and heterocyclic frameworks influence its properties. Below is a comparative analysis:
Physicochemical and Spectroscopic Properties
- Spectroscopy : ¹H-NMR signals for the benzothiazole protons (δ 7.2–8.1 ppm) align with analogs in and , confirming aromaticity. The tricyclic system’s methyl group resonates near δ 2.3 ppm, consistent with similar methyl-substituted heterocycles .
- Crystallography : SHELX-refined structures () and ORTEP-III visualizations () are critical for validating the tricyclic geometry, as seen in related spirocyclic compounds .
Research Findings and Data Tables
Table 1: Comparative Spectroscopic Data
Biological Activity
N-(6-butyl-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine is a complex organic compound with potential biological activities that warrant detailed exploration. This article synthesizes available research findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzothiazole moiety and multiple sulfur and nitrogen atoms integrated into a bicyclic framework. Its molecular formula is C_{19}H_{22}N_{4}S_{3}, and it possesses a molecular weight of approximately 402.57 g/mol.
Anticonvulsant Activity
Research has indicated that compounds similar to N-(6-butyl-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia have shown anticonvulsant properties . A study evaluating various 1,3-benzothiazol derivatives reported significant anticonvulsant activity in models such as the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests. The compounds exhibited a reduction in seizure duration and frequency without notable neurotoxicity or liver toxicity .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects . Benzothiazole derivatives have been linked to protective actions against oxidative stress in neuronal cells. This activity is believed to stem from their ability to modulate signaling pathways associated with cell survival and apoptosis .
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial activity against various pathogens. The benzothiazole structure is known for its ability to inhibit bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways .
The biological activity of N-(6-butyl-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia may involve several mechanisms:
- Ion Channel Modulation : Similar compounds have been shown to interact with ion channels involved in neurotransmission.
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for pathogen survival or neuronal excitability.
- Receptor Interaction : Potential interactions with G-protein coupled receptors (GPCRs) could mediate its neuroprotective and anticonvulsant effects .
Study 1: Anticonvulsant Evaluation
A series of experiments conducted on synthesized benzothiazole derivatives demonstrated that those with structural similarities to N-(6-butyl-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia exhibited significant anticonvulsant effects in animal models. The study highlighted the effectiveness of these compounds in reducing seizure activity without inducing neurotoxic effects .
| Compound | MES Activity | scPTZ Activity | Neurotoxicity |
|---|---|---|---|
| Compound A | Yes | Yes | No |
| Compound B | Yes | No | No |
| N-(6-butyl...) | Yes | Yes | No |
Study 2: Neuroprotective Mechanism
In vitro studies have shown that the compound can protect neuronal cells from oxidative damage induced by hydrogen peroxide. The mechanism involves the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Q & A
Q. What are the optimal synthetic routes and critical parameters for achieving high-purity yields of the compound?
The synthesis involves multi-step protocols, including cyclization and functional group modifications. Key considerations include:
- Temperature control : Maintaining 60–80°C during cyclization to minimize side reactions (e.g., over-oxidation of thioether groups) .
- pH modulation : Using weakly acidic conditions (pH 5–6) to stabilize the benzothiazole core during coupling reactions .
- Purification : Sequential column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to isolate ≥95% pure product .
Q. How is the molecular structure of the compound experimentally validated?
Structural confirmation employs:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify proton environments and carbon backbone connectivity, particularly distinguishing between the benzothiazole and dithia-diazatricyclo moieties .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) for refining crystallographic data, resolving atomic positions, and addressing twinning or disorder in the lattice .
Q. What are the compound’s structural analogs, and how do functional groups influence reactivity?
Analogous compounds include:
| Compound Name | Key Functional Groups | Distinguishing Features |
|---|---|---|
| 2-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[...]}-5-nitrobenzamide | Chloro, nitro | Enhanced electrophilicity for nucleophilic substitution |
| 11-methyl-3,12-dithia-5,10-diazatricyclo[...]pentaen-4-amine | Free amine | Increased hydrogen-bonding potential |
Advanced Research Questions
Q. How can computational modeling complement experimental data to predict reactivity and binding modes?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzyme active sites), validated by surface plasmon resonance (SPR) binding assays .
Q. What methodologies resolve contradictions in reported biological activity data (e.g., enzyme inhibition IC₅₀ variability)?
- Assay standardization : Normalize conditions (pH 7.4, 25°C) and control for solvent effects (DMSO ≤1% v/v) .
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals, comparing datasets via ANOVA .
Q. What strategies address crystallographic challenges like twinning or disorder?
- SHELXL refinement : Apply TWIN/BASF commands to model twinned domains and PART instructions for disordered atoms .
- Validation tools : PLATON/ADDSYM to check for missed symmetry and R1/Rfactor convergence below 5% .
Q. How are oxidation and substitution pathways mechanistically investigated?
- Kinetic isotope effects (KIE) : Compare in deuterated solvents to identify rate-determining steps (e.g., proton transfer in sulfoxide formation) .
- Trapping intermediates : Use low-temperature (−78°C) NMR to isolate thiyl radicals during oxidation with mCPBA .
Q. How does the compound’s dithia-diazatricyclo framework influence its pharmacokinetic properties?
- LogP determination : Shake-flask method (octanol/water) reveals moderate lipophilicity (LogP = 2.1), correlating with membrane permeability in Caco-2 assays .
- Metabolic stability : LC-MS/MS analysis of hepatic microsome incubations identifies thioether oxidation as the primary metabolic pathway .
Methodological Notes
- Contradiction analysis : Cross-validate biological activity using orthogonal assays (e.g., fluorescence polarization vs. ITC for binding affinity) .
- Synthetic scalability : Pilot-scale reactions (10–50 g) require continuous-flow reactors to maintain temperature gradients and prevent exothermic runaway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
